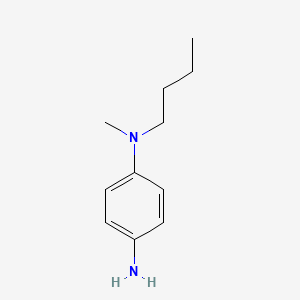

1-N-butyl-1-N-methylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

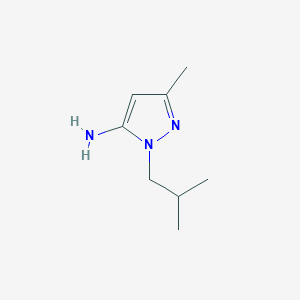

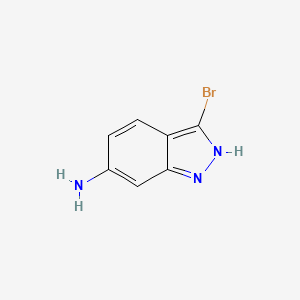

1-N-butyl-1-N-methylbenzene-1,4-diamine (BMDA) is an aromatic diamine found in some natural products and is used as a starting material for the synthesis of several compounds. It has been used in a variety of scientific research applications, including drug development and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

1. Solvent Interactions and Molecular Behavior

The binary mixtures of related compounds like 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine with various solvents (water, ethanol, propan-1-ol, butan-1-ol) have been extensively studied. These studies measure densities and viscosities to understand solute-solvent and solute-solute interactions. Such interactions are key to comprehending hydrogen bond and hydrophobic hydration interactions in different molecular systems (Zhu, Han, Liu, & Ma, 2014).

2. Development of High-Performance Polyimides

Polyimides, incorporating variants of 1-N-butyl-1-N-methylbenzene-1,4-diamine, have been synthesized for advanced material applications. These polymers exhibit unique properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such attributes make them suitable for use in electronic and other high-performance applications (Chern & Tsai, 2008).

3. Corrosion Inhibition in Industrial Applications

Compounds like N1,N1'-(1,4-phenylene)bis derivatives, which bear structural resemblance to this compound, have been studied as corrosion inhibitors for mild steel in acidic environments. This is crucial in industrial processes like steel pickling and oil well acidization, highlighting the compound's potential in corrosion protection (Singh & Quraishi, 2016).

4. Gas Separation and Membrane Technology

Polyamides synthesized using similar diamine monomers show promising results in membrane-based gas separation. They possess high molecular weight, thermal stability, and glass transition temperatures, making them viable for advanced gas separation technologies (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013).

Mecanismo De Acción

The mechanism of action of a compound depends on its application. For instance, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body. Without specific information on the use or application of this compound, it’s challenging to provide a detailed mechanism of action .

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-butyl-4-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMIAPOPTRUFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)